molecular formula C15H16BrN5OS B499434 {[5-(4-BROMOPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

Cat. No.: B499434
M. Wt: 394.3g/mol
InChI Key: KQNJPGMGNICVHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound {[5-(4-BROMOPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic molecule that features a bromophenyl group, a furan ring, a tetrazole ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(4-BROMOPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can be achieved through a multi-step process involving the following key steps:

    Formation of the bromophenyl-furan intermediate: This can be achieved by coupling 4-bromophenylboronic acid with furan-2-carbaldehyde using a palladium-catalyzed Suzuki coupling reaction.

    Introduction of the tetrazole ring: The intermediate can be reacted with sodium azide and a suitable electrophile to form the tetrazole ring.

    Formation of the final compound: The tetrazole intermediate can be reacted with 2-bromoethylamine to introduce the amine group, completing the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction of the bromophenyl group can yield the corresponding phenyl derivative.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under mild conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Drug Development: The compound’s structural features make it a candidate for drug development, particularly for targeting specific enzymes or receptors.

Medicine

    Therapeutic Agents:

Industry

    Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of {[5-(4-BROMOPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromophenyl, furan, and tetrazole rings suggests potential interactions with hydrophobic pockets and hydrogen bonding sites within biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • {[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE
  • {[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

Uniqueness

The presence of the bromine atom in {[5-(4-BROMOPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from its chloro- and fluoro- analogs.

Properties

Molecular Formula

C15H16BrN5OS

Molecular Weight

394.3g/mol

IUPAC Name

N-[[5-(4-bromophenyl)furan-2-yl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine

InChI

InChI=1S/C15H16BrN5OS/c1-21-15(18-19-20-21)23-9-8-17-10-13-6-7-14(22-13)11-2-4-12(16)5-3-11/h2-7,17H,8-10H2,1H3

InChI Key

KQNJPGMGNICVHH-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCNCC2=CC=C(O2)C3=CC=C(C=C3)Br

Canonical SMILES

CN1C(=NN=N1)SCCNCC2=CC=C(O2)C3=CC=C(C=C3)Br

Origin of Product

United States

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